molecular formula C16H22N4O B2472659 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea CAS No. 1207002-81-0

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea

Cat. No.: B2472659
CAS No.: 1207002-81-0
M. Wt: 286.379
InChI Key: OPAVEEXVUKHSEI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to its specific molecular structure, which includes a dimethylamino group, a pyrrole ring, and a phenylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 1-methyl-1H-pyrrole with a suitable alkylating agent to introduce the dimethylamino group.

    Coupling Reaction: The intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dimethylamino or phenylurea moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)-2-(1H-pyrrol-2-yl)ethyl)-3-phenylurea: Lacks the methyl group on the pyrrole ring.

    1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methylurea: Has a methyl group instead of a phenyl group on the urea moiety.

Uniqueness

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is unique due to the presence of both the dimethylamino group and the phenylurea moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h4-11,15H,12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVEEXVUKHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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